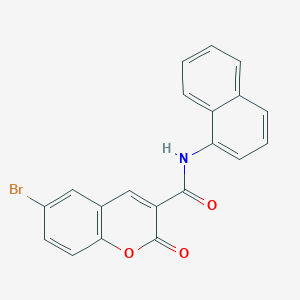

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide has been studied in the context of chemical synthesis and reactivity. For instance, its reactions with zinc enolates derived from 1-aryl-2,2-dibromoalkanones have been explored. These reactions lead to the formation of various complex compounds such as cis-N-aryl-1-aroyl-1-alkyl-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides (Shchepin et al., 2005).

Physical Properties

Studies have also been conducted on the physico-chemical properties of related compounds. For instance, the synthesis and characterization of homologous series of 2-oxo-2H-chromen-6-yl 6-alkoxy-naphthalene-2-carboxylate, which show a monotropic nematic phase, have been reported. These findings provide insights into the thermal and electrostatic properties of these molecules (Morita et al., 2008).

Crystal Structure Analysis

Crystal structure analysis is another area of research interest. For instance, the crystal structure and Hirshfeld surface analysis of a related coumarin derivative, 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide, revealed insights into its molecular planarity and supramolecular interactions (Gomes et al., 2016).

Medicinal Chemistry

In the field of medicinal chemistry, certain derivatives have been synthesized for potential biological activities. For example, a study on the antibacterial activity of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one showed its efficacy against certain bacteria, indicating its potential in pharmaceutical applications (Abdel-Aziem et al., 2021).

Mécanisme D'action

Target of Action

The primary target of “6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide” is the cGAS-STING pathway . This pathway is a part of the innate immune system and plays a crucial role in detecting pathogens and mediating fundamental innate antimicrobial immunity .

Mode of Action

This compound acts as an agonist for the human STING (h-STING) pathway . It interacts with its targets and initiates innate immunity against a broad spectrum of viruses . The treatment of primary human fibroblasts with this agonist induces an antiviral state that inhibits several flavivirus infections .

Pharmacokinetics

The compound’s interaction with the cgas-sting pathway suggests it has sufficient bioavailability to exert its effects .

Result of Action

The activation of the cGAS-STING pathway by this compound results in the induction of an antiviral state that inhibits several flavivirus infections . It also induces proinflammatory cytokine responses, consequently regulating the activation of CD4+ and CD8+ lymphocytes .

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-N-naphthalen-1-yl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO3/c21-14-8-9-18-13(10-14)11-16(20(24)25-18)19(23)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLQSKLIBOOTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2426657.png)

![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)

![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanol](/img/structure/B2426668.png)

![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2426671.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2426675.png)